molecular formula C17H20N2O4S2 B2767444 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 886932-79-2

2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2767444
CAS No.: 886932-79-2
M. Wt: 380.48
InChI Key: QXPHGEDNEMXHGU-UHFFFAOYSA-N
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Description

2-(2-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide core substituted with methyl groups at positions N, 4, and 5.

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPHGEDNEMXHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amidation reactions. The ethylsulfonylbenzamido group can be introduced via sulfonylation reactions, where ethylsulfonyl chloride reacts with an amine derivative of benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This has been observed in various cancer cell lines such as HCT-116 and MCF-7 .
  • Case Study : A related compound demonstrated an IC50 value of 36 μM against HCT-116 cells, indicating potent cytotoxicity .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer’s disease and Type 2 diabetes mellitus (T2DM) .
  • Research Findings : A study synthesized sulfonamides with similar structures and evaluated their inhibitory effects on these enzymes, highlighting the therapeutic potential of such derivatives .

Antioxidant Properties

Compounds derived from thiophene structures have been evaluated for their antioxidant capabilities:

  • Mechanism : They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .
  • Experimental Results : Various synthesized thiophenes were tested against free radical generators like DPPH and showed promising results in scavenging activities .

Data Summary Table

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduction of apoptosis via caspase activationIC50 values around 36 μM in HCT-116 cells
Enzyme InhibitionInhibition of acetylcholinesterase and α-glucosidasePotential therapeutic effects for T2DM and AD
Antioxidant PropertiesScavenging free radicalsEffective against DPPH radicals

Mechanism of Action

The mechanism of action of 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Sulfanyl vs. Sulfonyl Derivatives

A closely related analog, 2-[4-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide (BF26314) , differs only in the oxidation state of the sulfur atom (sulfanyl (-S-) vs. sulfonyl (-SO₂-)) (Table 1). This modification significantly alters physicochemical properties:

Property Target Compound BF26314
CAS Number Not reported 886933-79-5
Molecular Formula C₁₇H₂₀N₂O₃S₂ C₁₇H₂₀N₂O₂S₂
Molecular Weight ~364.48 g/mol 348.48 g/mol
Key Substituent Ethylsulfonyl benzamido Ethylsulfanyl benzamido
Polarity Higher (due to -SO₂-) Lower (due to -S-)
Potential Bioactivity Enhanced metabolic stability Susceptible to oxidation

Impact of Sulfonyl Group :

  • The sulfonyl group increases hydrogen-bonding capacity, improving solubility in polar solvents.
Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides (e.g., sulfosulfuron, rimsulfuron) share functional similarities with the target compound, particularly the sulfonyl group (Table 2). However, key differences include:

Compound Target Compound Sulfosulfuron Rimsulfuron
Core Structure Thiophene-carboxamide Imidazopyridine-sulfonamide Pyridinesulfonamide
Functional Groups Benzamido, sulfonyl Sulfonamide, triazine Sulfonamide, pyrimidine
Molecular Weight ~364.48 g/mol ~470.48 g/mol ~431.44 g/mol
Application Unknown (potential herbicide/pharmaceutical) Herbicide (ACCase inhibitor) Herbicide (ALS inhibitor)

Key Observations :

  • Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism dependent on sulfonamide-heterocycle interactions. The target compound lacks the urea bridge critical for this activity, suggesting divergent biological targets .
  • The thiophene-carboxamide core may confer antioxidant or anti-inflammatory properties, as seen in structurally related compounds (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) .

Biological Activity

The compound 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2O4S2
  • Molecular Weight : 392.49 g/mol
  • CAS Number : 7295155

Anticancer Activity

Recent studies indicate that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. The mechanism involves the disruption of microtubule dynamics, which is critical for cell division .

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
5fT47D, MCF-7, MDA-MB-2311.5Tubulin depolymerization

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce inflammatory markers in various cell lines. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy compared to standard antibiotics .

The biological activities of This compound can be attributed to several mechanisms:

  • Tubulin Interaction : Similar to combretastatin analogs, this compound may disrupt microtubule formation.
  • Cytokine Modulation : It appears to modulate immune responses by inhibiting specific signaling pathways involved in inflammation.
  • Membrane Disruption : The compound may interact with microbial membranes, leading to increased permeability and cell death.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in PubMed evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to our target compound showed selective toxicity towards cancer cells while sparing normal cells .
  • Inflammation Model :
    • In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the thiophene core followed by sulfonylation and amidation. Key steps include:

  • Knoevenagel Condensation : Use catalytic piperidine in toluene at reflux (5–6 hours) to introduce acrylamido groups, achieving yields of 72–94% .
  • Sulfonylation : Employ sodium hydroxide or lithium aluminum hydride under controlled conditions to avoid degradation of sensitive groups like ethylsulfonyl .
  • Purification : Recrystallization (methanol) or reverse-phase HPLC ensures high purity, as demonstrated for structurally analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, the ethylsulfonyl group’s chemical shifts appear at δ 1.2–1.4 ppm (CH3CH_3) and δ 3.5–3.7 ppm (SO2CH2SO_2CH_2) in related analogs .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, S=O at ~1150 cm1^{-1}) to confirm successful synthesis .

Q. How can solvent selection impact the stability and reactivity of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during condensations . Avoid protic solvents (e.g., water) to prevent hydrolysis of sulfonamide or ester groups .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use methanol or ethanol for compounds with high melting points (e.g., 191–199°C) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core Modifications : Compare analogs with varying substituents (e.g., methyl vs. ethyl groups at N,4,5-positions) to assess bioavailability changes. Ethylsulfonyl groups enhance solubility and target binding in related compounds .
  • Functional Group Replacement : Replace the thiophene ring with benzothiophene or furan to study electronic effects on activity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

Q. What experimental approaches resolve contradictions in spectral data or biological assay results?

  • Methodological Answer :

  • Isotopic Labeling : 15N^{15}N- or 13C^{13}C-labeled analogs clarify ambiguous NMR signals (e.g., overlapping amide protons) .
  • Dose-Response Curves : Repeat assays (e.g., IC50_{50} determination) under standardized conditions (pH 7.4, 37°C) to confirm reproducibility .
  • X-ray Crystallography : Resolve structural ambiguities by co-crystallizing the compound with its target protein .

Q. How can computational modeling guide the identification of biological targets for this compound?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at sulfonyl groups) .
  • Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259351) to predict antibacterial or anticancer activity .

Q. What strategies mitigate instability issues during long-term storage or in vivo studies?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent oxidation .
  • Prodrug Design : Introduce ester or carbonate prodrug moieties to enhance plasma stability .

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